molecular formula C22H23N9O2 B2879869 3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one CAS No. 2034384-62-6

3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one

Cat. No. B2879869
M. Wt: 445.487
InChI Key: CPENTAYFORZALC-UHFFFAOYSA-N
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Description

3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C22H23N9O2 and its molecular weight is 445.487. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including those related to the query chemical, are pivotal in medicinal chemistry due to their diverse pharmacological properties. For instance, the synthesis and characterization of heterocyclic compounds like pyridazine analogs have demonstrated significant importance in pharmaceutical research. Such compounds are synthesized through various chemical reactions, employing strategies like refluxing in ethanol/piperidine solution or treating with arylidinecyanothioacetamide to yield derivatives with potential biological activities (Hussein et al., 2009). Another example includes the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, showcasing the relevance of such structures in developing pharmaceutical agents (Sallam et al., 2021).

Structural Analysis and Design

The structural analysis of these compounds through methods like X-ray diffraction (XRD), density functional theory (DFT) calculations, and Hirshfeld surface analysis is crucial for understanding their chemical behavior and potential applications. For example, the detailed structural elucidation of pyridazine derivatives enables researchers to fine-tune the electronic and spatial characteristics of these molecules for specific applications, such as materials science or drug design (Sallam et al., 2021).

Biological Activity Exploration

Exploring the biological activities of heterocyclic compounds related to the query chemical is a significant area of research. These studies involve assessing the antimicrobial, antifungal, and anti-inflammatory properties of synthesized compounds. For instance, the evaluation of novel pyridine and fused pyridine derivatives for antimicrobial and antioxidant activity provides insights into the potential therapeutic applications of these compounds (Flefel et al., 2018). Additionally, the synthesis of compounds like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile and their evaluation as serotonin 5-HT3 receptor antagonists highlight the relevance of these molecules in developing new treatments for disorders associated with the serotonin system (Mahesh et al., 2004).

properties

IUPAC Name

1-ethyl-7-methyl-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N9O2/c1-3-28-12-17(20(32)16-5-4-15(2)25-21(16)28)22(33)30-10-8-29(9-11-30)18-6-7-19(27-26-18)31-14-23-13-24-31/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPENTAYFORZALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one

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